molecular formula C12H18ClN5O B12728273 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride CAS No. 158553-52-7

2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride

Cat. No.: B12728273
CAS No.: 158553-52-7
M. Wt: 283.76 g/mol
InChI Key: JTWQTKVMTFHXFB-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where the tetrazole ring reacts with an appropriate alkyl halide.

    Dimethylation: The dimethylamino group is introduced by reacting the intermediate with dimethylamine under controlled conditions.

    Methoxylation: The 4-methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-phenyl-, monohydrochloride
  • 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-chlorophenyl)-, monohydrochloride

Uniqueness

2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

158553-52-7

Molecular Formula

C12H18ClN5O

Molecular Weight

283.76 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)tetrazol-2-yl]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C12H17N5O.ClH/c1-16(2)8-9-17-14-12(13-15-17)10-4-6-11(18-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

JTWQTKVMTFHXFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1N=C(N=N1)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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